Boronic acid, (2-methyl-2-propenyl)-
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Description
“Boronic acid, (2-methyl-2-propenyl)-” is a type of boronic acid where one of the three hydroxyl groups is replaced by an alkyl or aryl group . It is a highly valuable building block in organic synthesis . It can be used as a reactant in the preparation of 4-isobutylisoquinoline from 4-bromoisoquinoline by Suzuki-Miyaura type couple reaction .
Molecular Structure Analysis
Boronic acids are organic compounds related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .Chemical Reactions Analysis
Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
Boronic acids are the products of the second oxidation of boranes. Their stability to atmospheric oxidation is considerably superior to that of borinic acids, which result from the first oxidation of boranes . The product of a third oxidation of boranes, boric acid, is a very stable and a relatively benign compound to humans .Safety and Hazards
Properties
CAS No. |
206447-05-4 |
---|---|
Molecular Formula |
C4H9BO2 |
Molecular Weight |
99.93 g/mol |
IUPAC Name |
2-methylprop-2-enylboronic acid |
InChI |
InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h6-7H,1,3H2,2H3 |
InChI Key |
FQQWXFXYHVZVIH-UHFFFAOYSA-N |
SMILES |
B(CC(=C)C)(O)O |
Canonical SMILES |
B(CC(=C)C)(O)O |
Origin of Product |
United States |
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